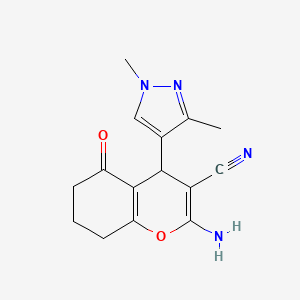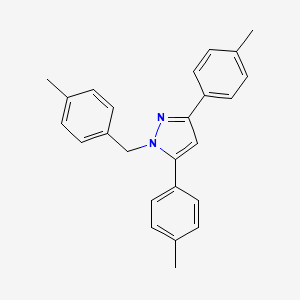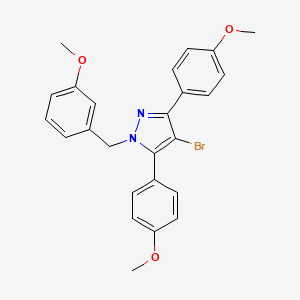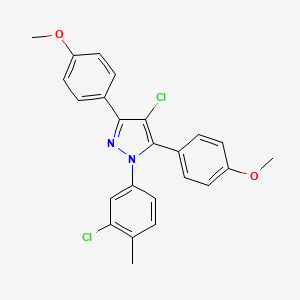![molecular formula C16H18F3N7 B10924901 4-(1-ethyl-1H-pyrazol-4-yl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10924901.png)
4-(1-ethyl-1H-pyrazol-4-yl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE is a complex organic compound characterized by its unique structure, which includes pyrazole and pyrimidine rings, as well as a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various halogenating agents, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve continuous flow techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., dichloromethane, ethanol). Reaction conditions such as temperature, pH, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Another compound with a boronic acid functional group, used in organic synthesis.
4-Methoxyphenylboronic acid: Similar in structure to 3-Methoxyphenylboronic acid, used in similar applications.
3-Cyanophenylboronic acid: Contains a cyano group, used in organic synthesis.
Uniqueness
N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE is unique due to its combination of pyrazole and pyrimidine rings, as well as the presence of a trifluoromethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H18F3N7 |
|---|---|
Molecular Weight |
365.36 g/mol |
IUPAC Name |
4-(1-ethylpyrazol-4-yl)-N-[2-(3-methylpyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H18F3N7/c1-3-25-10-12(9-21-25)13-8-14(16(17,18)19)23-15(22-13)20-5-7-26-6-4-11(2)24-26/h4,6,8-10H,3,5,7H2,1-2H3,(H,20,22,23) |
InChI Key |
DSMFXCPXAGBAAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC(=NC(=N2)NCCN3C=CC(=N3)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methoxypropyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B10924828.png)
![3,5-bis(3-methoxyphenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10924832.png)

![N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10924835.png)


![(5Z)-5-benzylidene-2-[4-(phenylsulfonyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B10924847.png)
![(E)-1-(1-Adamantyl)-3-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-2-propen-1-one](/img/structure/B10924849.png)

![methyl 1-({[4-({(E)-[4-(4-ethylphenyl)-1H-pyrazol-3-yl]methylidene}amino)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B10924853.png)
![1,3-dimethyl-6-(4-methylphenyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924861.png)
![methyl 2-{[(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10924868.png)
![N-(5-chloro-2-methylphenyl)-2-({3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B10924880.png)
![6-(1-ethyl-1H-pyrazol-3-yl)-N-[4-(furan-2-yl)butan-2-yl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10924884.png)
